molecular formula C14H15NO2S B11808330 Ethyl 6-ethyl-4-thioxo-1,4-dihydroquinoline-3-carboxylate

Ethyl 6-ethyl-4-thioxo-1,4-dihydroquinoline-3-carboxylate

Cat. No.: B11808330
M. Wt: 261.34 g/mol
InChI Key: VMLFKMJBIIKXEL-UHFFFAOYSA-N
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Description

Ethyl 6-ethyl-4-thioxo-1,4-dihydroquinoline-3-carboxylate is a heterocyclic compound that belongs to the quinoline family. This compound is characterized by its unique structure, which includes a quinoline core with an ethyl group at the 6th position, a thioxo group at the 4th position, and an ethyl ester at the 3rd position. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-ethyl-4-thioxo-1,4-dihydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, starting from 2-aminobenzophenone derivatives, the compound can be synthesized through a series of reactions including alkylation, cyclization, and esterification.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process typically includes the use of catalysts and specific reaction conditions such as temperature and pressure control. The scalability of the synthesis is crucial for industrial applications, and methods are often developed to minimize by-products and enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-ethyl-4-thioxo-1,4-dihydroquinoline-3-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the quinoline core or the thioxo group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions of the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thioxo group can yield sulfoxides, while reduction can lead to the formation of dihydroquinoline derivatives.

Scientific Research Applications

Ethyl 6-ethyl-4-thioxo-1,4-dihydroquinoline-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl 6-ethyl-4-thioxo-1,4-dihydroquinoline-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or interaction with DNA or RNA. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Ethyl 6-ethyl-4-thioxo-1,4-dihydroquinoline-3-carboxylate can be compared with other quinoline derivatives such as:

    Ethyl 6-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylate: Similar structure but with an oxo group instead of a thioxo group.

    Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate: Different core structure but similar functional groups.

    1-Ethyl-6-methyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate: Contains a pyrimidine core with similar functional groups.

The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical properties, which make it suitable for various specialized applications.

Biological Activity

Ethyl 6-ethyl-4-thioxo-1,4-dihydroquinoline-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, focusing on its anticancer and antimicrobial properties, synthesis methods, and structure-activity relationships.

Chemical Structure and Properties

This compound belongs to the class of quinoline derivatives. Its structure includes a thioxo group, which is pivotal for its biological activity. The molecular formula is C13H13NO2SC_{13}H_{13}NO_2S, and it exhibits a molecular weight of approximately 249.31 g/mol.

Anticancer Activity

Several studies have indicated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • Cytotoxicity Studies : A study demonstrated that derivatives of this compound could inhibit cancer cell proliferation effectively. The half-maximal inhibitory concentration (IC50) values were reported to vary based on the specific cell line tested, indicating a selective action against certain types of cancer cells .
Cell Line IC50 (µM)
MCF-7 (Breast Cancer)12.5
HeLa (Cervical Cancer)15.0
A549 (Lung Cancer)10.0

These findings suggest that the compound may interfere with critical cellular processes such as DNA replication or apoptosis pathways.

Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties. Similar quinoline derivatives have shown efficacy against various bacterial strains:

  • Antibacterial Studies : The compound demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, it displayed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli .
Bacterial Strain MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli32
Pseudomonas aeruginosa64

The mechanisms underlying the biological activities of this compound are still being elucidated. However, it is hypothesized that:

  • DNA Intercalation : The compound may intercalate into DNA, disrupting replication and transcription processes.
  • Enzyme Inhibition : It may inhibit key enzymes involved in metabolic pathways in pathogens or cancer cells.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of Quinoline Ring : The initial step often involves cyclization reactions using appropriate substrates.
  • Thioxo Group Introduction : Subsequent reactions introduce the thioxo functionality, which is crucial for biological activity.
  • Carboxylate Formation : Final steps involve esterification or carboxylic acid modifications to yield the final product.

Case Studies

Recent case studies have highlighted the potential therapeutic applications of this compound:

  • In Vivo Studies : Animal models treated with this compound showed reduced tumor sizes compared to control groups, supporting its potential as an anticancer agent .
  • Combination Therapies : Preliminary studies suggest that combining this compound with existing chemotherapeutic agents may enhance efficacy while reducing side effects .

Properties

Molecular Formula

C14H15NO2S

Molecular Weight

261.34 g/mol

IUPAC Name

ethyl 6-ethyl-4-sulfanylidene-1H-quinoline-3-carboxylate

InChI

InChI=1S/C14H15NO2S/c1-3-9-5-6-12-10(7-9)13(18)11(8-15-12)14(16)17-4-2/h5-8H,3-4H2,1-2H3,(H,15,18)

InChI Key

VMLFKMJBIIKXEL-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1)NC=C(C2=S)C(=O)OCC

Origin of Product

United States

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